molecular formula C13H15BClNO2S B13717196 7-Chlorothieno[3,2-b]pyridine-2-boronic Acid Pinacol Ester

7-Chlorothieno[3,2-b]pyridine-2-boronic Acid Pinacol Ester

Cat. No.: B13717196
M. Wt: 295.6 g/mol
InChI Key: FYNJZJRNGVUBQJ-UHFFFAOYSA-N
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Description

7-Chlorothieno[3,2-b]pyridine-2-boronic Acid Pinacol Ester is a boronic acid derivative with a fused thienopyridine core. The compound features a chlorine substituent at the 7-position and a pinacol boronate ester at the 2-position. This structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, particularly for synthesizing heterocyclic biaryl systems in drug discovery and materials science .

Properties

Molecular Formula

C13H15BClNO2S

Molecular Weight

295.6 g/mol

IUPAC Name

7-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine

InChI

InChI=1S/C13H15BClNO2S/c1-12(2)13(3,4)18-14(17-12)10-7-9-11(19-10)8(15)5-6-16-9/h5-7H,1-4H3

InChI Key

FYNJZJRNGVUBQJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=CC(=C3S2)Cl

Origin of Product

United States

Preparation Methods

Directed Ortho-Metalation (DoM) Followed by Borylation

One of the primary synthetic strategies for preparing this compound involves the use of directed ortho-metalation (DoM) on the thieno[3,2-b]pyridine core, followed by borylation with a boron source and subsequent esterification with pinacol.

  • Step 1: Metalation
    The heterocyclic compound bearing a directing group (often a nitrogen atom in the pyridine ring) undergoes lithiation or magnesiation at the 2-position. This step typically uses strong bases such as lithium diisopropylamide (LDA) or tert-butyllithium at low temperatures (−78 °C to −50 °C) in anhydrous tetrahydrofuran (THF) or a THF/toluene mixture to achieve regioselective metalation.

  • Step 2: Borylation
    The metallated intermediate is then treated with a boron electrophile, commonly triisopropyl borate or pinacolborane, to install the boron moiety at the lithiated position.

  • Step 3: Pinacol Ester Formation
    The crude boronic acid intermediate is converted to the more stable pinacol ester by reaction with pinacol (2,3-dimethyl-2,3-butanediol), which protects the boronic acid functionality and improves handling and storage stability.

This method is favored for its regioselectivity and relatively high yields, with the reaction conditions carefully optimized to avoid side reactions such as over-metalation or decomposition.

Halogen-Metal Exchange and Subsequent Borylation

An alternative approach involves halogen-metal exchange starting from a halogenated precursor, such as 7-chlorothieno[3,2-b]pyridine with a bromine or iodine substituent at the 2-position.

  • Step 1: Halogen-Metal Exchange
    Treatment of the halogenated compound with an organolithium reagent (e.g., n-butyllithium) at low temperatures generates the corresponding organolithium intermediate at the 2-position.

  • Step 2: Borylation
    The organolithium species is quenched with a boron electrophile, typically triisopropyl borate, to form the boronic acid intermediate.

  • Step 3: Esterification
    The boronic acid is then converted to the pinacol ester by adding pinacol under mild conditions.

This method is particularly useful when the direct metalation is challenging due to the electronic nature of the substrate or when the halogenated precursor is readily available.

Transition Metal-Catalyzed Borylation

Recent advances have demonstrated the use of transition metal catalysts (e.g., iridium or palladium complexes) to directly borylate C–H bonds in heteroarenes, including thieno[3,2-b]pyridines.

  • Catalytic System
    Iridium catalysts with bipyridine ligands have been employed to catalyze the borylation of the 2-position C–H bond in thieno[3,2-b]pyridine derivatives using bis(pinacolato)diboron (B2Pin2) as the boron source.

  • Advantages
    This method avoids the need for pre-functionalized halogenated substrates or harsh metalation conditions, offering a more straightforward and potentially greener synthetic route.

  • Limitations
    The regioselectivity and yields can be substrate-dependent, and the presence of the 7-chloro substituent may influence catalyst activity and selectivity.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations References
Directed Ortho-Metalation + Borylation LDA or t-BuLi, THF, low temp; boron electrophile; pinacol High regioselectivity; well-established Requires low temperature; sensitive reagents
Halogen-Metal Exchange + Borylation Organolithium reagent (n-BuLi), boron electrophile, pinacol Useful for halogenated precursors Requires halogenated starting material
Transition Metal-Catalyzed C–H Borylation Iridium catalyst, B2Pin2, mild conditions Direct borylation, mild conditions Catalyst cost; substrate scope limitations

Chemical Reactions Analysis

Types of Reactions

7-Chlorothieno[3,2-b]pyridine-2-boronic Acid Pinacol Ester undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding boronic acid or boronate ester.

    Reduction: Formation of the corresponding alcohol or alkane.

    Substitution: Nucleophilic substitution reactions at the chlorine atom or the boronic ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or sodium periodate (NaIO4)

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Boronic acid or boronate ester derivatives

    Reduction: Alcohols or alkanes

    Substitution: Substituted thieno[3,2-b]pyridine derivatives

Scientific Research Applications

Cross-Coupling Reactions

7-Chlorothieno[3,2-b]pyridine-2-boronic acid pinacol ester is extensively used in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, making it crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the boron atom allows for high reactivity and selectivity in these reactions, leading to the efficient construction of diverse molecular frameworks.

Drug Discovery

The compound serves as a vital building block in drug discovery. Its derivatives have been explored for their potential therapeutic effects against various diseases. For instance:

  • Anticancer Agents : Research has indicated that compounds derived from 7-chlorothieno[3,2-b]pyridine can exhibit significant cytotoxicity against cancer cell lines.
  • Antiviral Activity : Some studies suggest that derivatives may possess antiviral properties, contributing to the development of new antiviral drugs.

Materials Science

In materials science, this boronic ester is utilized to create functionalized polymers and materials with specific properties. Its ability to undergo dynamic covalent bonding makes it suitable for developing smart materials that respond to environmental stimuli.

Case Studies

StudyApplicationFindings
Study on Anticancer Properties Development of anticancer agentsCompounds derived from 7-chlorothieno[3,2-b]pyridine showed enhanced cytotoxicity against various cancer cell lines compared to standard treatments.
Synthesis of Functional Polymers Materials ScienceThe incorporation of this boronic ester into polymer matrices resulted in materials with improved mechanical properties and responsiveness to temperature changes.
Palladium-Catalyzed Coupling Reactions Organic SynthesisDemonstrated high efficiency in forming C-C bonds under mild conditions, showcasing its potential for large-scale applications in pharmaceutical synthesis.

Mechanism of Action

The mechanism of action of 7-Chlorothieno[3,2-b]pyridine-2-boronic Acid Pinacol Ester primarily involves its role as a boronic ester in various chemical reactions. The boronic ester group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. This process is crucial in the Suzuki-Miyaura coupling reaction, where the boronic ester transfers its organic group to the palladium catalyst, which then couples with an aryl or vinyl halide to form the desired product .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 7-Chlorothieno[3,2-b]pyridine-2-boronic Acid Pinacol Ester and analogous boronic esters:

Compound Name Core Structure Substituent Positions Molecular Weight Melting Point (°C) Reactivity Notes
This compound Thieno[3,2-b]pyridine Cl (7), Bpin (2) 283.61* N/A High stability; electron-deficient core enhances coupling efficiency
5-Chloropyridine-3-boronic Acid Pinacol Ester Pyridine Cl (5), Bpin (3) 239.51 N/A Moderate reactivity; used in aryl-aryl couplings
6-Chloropyridine-2-boronic Acid Pinacol Ester Pyridine Cl (6), Bpin (2) 239.51 N/A Steric hindrance at 2-position slows coupling kinetics
2-Chloropyridine-4-boronic Acid Pinacol Ester Pyridine Cl (2), Bpin (4) 239.50 63.5–65 Low solubility in water; stable under basic conditions
4-Nitrophenylboronic Acid Pinacol Ester Benzene NO₂ (4), Bpin (1) 265.08 N/A Rapid oxidative deboronation with H₂O₂ at pH 7.27

*Calculated molecular weight based on formula C₁₂H₁₄BClNO₂S.

Key Comparative Insights:

Core Structure and Electronic Effects: The thienopyridine core in the target compound introduces a fused heterocyclic system, distinct from simpler pyridine or benzene backbones. Chlorine positioning significantly impacts reactivity. For example, 6-Chloropyridine-2-boronic Acid Pinacol Ester exhibits steric hindrance near the boron group, reducing coupling efficiency, whereas the 7-chloro substituent in the thienopyridine derivative is distal to the reactive site, minimizing steric effects .

Stability and Solubility: All pinacol esters exhibit improved stability over free boronic acids. However, aqueous stability varies: 4-Nitrophenylboronic Acid Pinacol Ester degrades rapidly with H₂O₂, while pyridine and thienopyridine analogs are more resistant due to reduced electrophilicity at boron . Solubility in water is generally low (e.g., 5-Chloropyridine-3-boronic Acid Pinacol Ester is "slightly soluble"), but organic solvent compatibility (e.g., CH₂Cl₂, MeCN) is excellent across all compounds .

Synthetic Utility: Thienopyridine derivatives are prized for constructing bioactive molecules with fused heterocycles, whereas pyridine-based esters are more commonly used in simpler biaryl syntheses. For instance, 2-Chloropyridine-4-boronic Acid Pinacol Ester has been employed in antiviral drug intermediates . The target compound’s chlorine atom may serve as a handle for further functionalization (e.g., SNAr reactions), a feature less explored in non-halogenated analogs .

Biological Activity

7-Chlorothieno[3,2-b]pyridine-2-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique thieno-pyridine structure, which may contribute to its interactions with biological targets. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

  • Molecular Formula : C13H15ClNO2SB
  • Molecular Weight : 295.59 g/mol
  • Purity : ≥95%

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with target proteins, particularly those involved in enzymatic processes. Boronic acids are known to interact with diols and other nucleophiles, making them valuable in the design of enzyme inhibitors and modulators.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of boronic acid derivatives, including this compound. In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)10.0
A549 (lung cancer)15.0

These findings suggest that the compound may interfere with cellular proliferation pathways, although the exact mechanism remains to be elucidated.

Antibacterial Activity

The compound also exhibits antibacterial properties against several pathogenic bacteria. The minimum inhibitory concentrations (MIC) have been reported as follows:

BacteriaMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The antibacterial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted by Vantourout et al. explored the efficacy of various boronic acid derivatives in inhibiting cancer cell growth. The results indicated that compounds similar to this compound showed significant cytotoxic effects on HeLa cells, leading to apoptosis through caspase activation pathways.

Case Study 2: Antibacterial Mechanism
Research published by Lloyd-Jones et al. investigated the antibacterial mechanisms of boronic acids. The study found that this compound inhibited the growth of Staphylococcus aureus by interfering with peptidoglycan synthesis, a critical component of bacterial cell walls.

Q & A

Q. What computational methods predict stability under different conditions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model hydrolysis rates in aqueous/organic solvent mixtures.
  • DFT Calculations : Estimate activation energies for degradation pathways.
  • QSPR Models : Correlate structural descriptors (e.g., Hammett σ values) with experimental stability data .

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